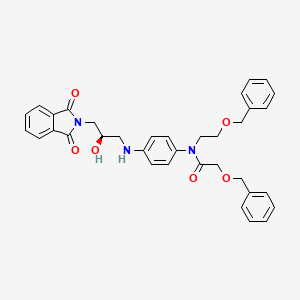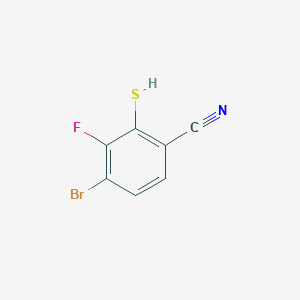
4-Bromo-3-fluoro-2-sulphanylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-fluoro-2-sulphanylbenzonitrile is an organic compound with the molecular formula C7H3BrFN2S It is a derivative of benzonitrile, featuring bromine, fluorine, and sulphanyl (thiol) functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-sulphanylbenzonitrile typically involves multi-step reactions. One common method starts with the bromination of 3-fluorobenzonitrile using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures . The resulting intermediate is then subjected to further reactions to introduce the sulphanyl group.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluoro-2-sulphanylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulphanyl group can be oxidized to form sulfoxides or sulfones, and reduced back to thiols.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation of the sulphanyl group.
Major Products:
Substituted Derivatives: Depending on the nucleophiles used in substitution reactions.
Sulfoxides and Sulfones: From oxidation reactions.
Scientific Research Applications
4-Bromo-3-fluoro-2-sulphanylbenzonitrile has several applications in scientific research:
Medicine: Investigated for its role in the synthesis of antimutagenic drugs and other therapeutic agents.
Industry: Used in the preparation of materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action for 4-Bromo-3-fluoro-2-sulphanylbenzonitrile in biological systems is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The sulphanyl group may play a crucial role in these interactions, potentially through the formation of disulfide bonds or other covalent modifications.
Comparison with Similar Compounds
3-Bromo-4-fluorobenzonitrile: Similar structure but lacks the sulphanyl group.
4-Bromo-2-fluorobenzonitrile: Another similar compound with different positioning of the fluorine atom.
4-Bromo-3-fluorobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulphanyl group.
Uniqueness: 4-Bromo-3-fluoro-2-sulphanylbenzonitrile is unique due to the presence of the sulphanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of various specialized compounds.
Properties
Molecular Formula |
C7H3BrFNS |
|---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
4-bromo-3-fluoro-2-sulfanylbenzonitrile |
InChI |
InChI=1S/C7H3BrFNS/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2,11H |
InChI Key |
BUQTULQICLEVHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)S)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,3aS,5aS,6R,9aS,9bS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B13430638.png)
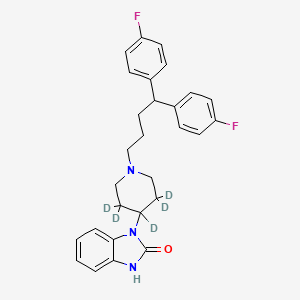
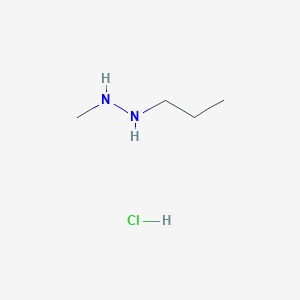
![[3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone](/img/structure/B13430657.png)
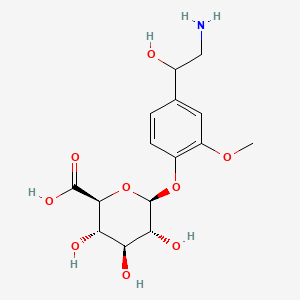
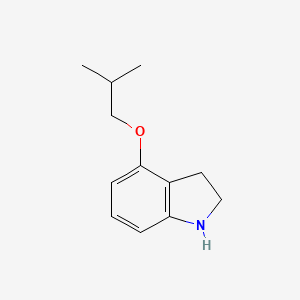
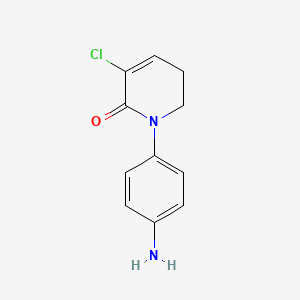
![[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate](/img/structure/B13430684.png)

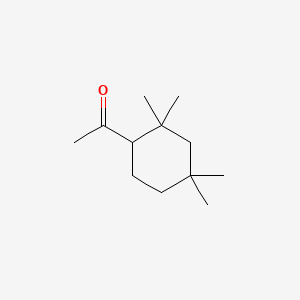
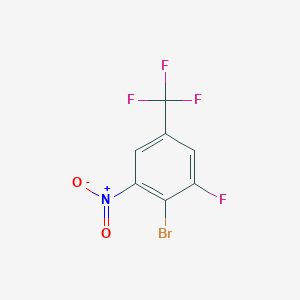
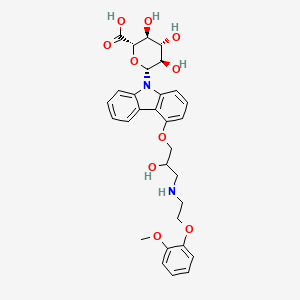
![(2S)-1-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13430715.png)
